Trifluorooxovanadium

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Trifluorooxovanadium has several applications in scientific research:

Organic Synthesis: Used as an oxidizing agent for the synthesis of complex organic molecules, such as vancomycin and its analogues.

Catalysis: Employed in catalytic processes due to its ability to facilitate various chemical reactions.

Material Science: Investigated for its potential use in the development of advanced materials with unique properties.

Biological Studies: Explored for its effects on biological systems, particularly in the context of enzyme inhibition.

Mecanismo De Acción

Target of Action

Trifluorooxovanadium, also known as Vanadium oxytrifluoride, is postulated to act through the inhibition of protein tyrosine phosphatases (PTPs) . PTPs are enzymes that regulate various signaling pathways in cells, including insulin signaling .

Mode of Action

The compound’s interaction with its targets involves the inhibition of PTPs . This inhibition can lead to changes in the regulation of signaling pathways within cells . The precise mechanism of action remains elusive .

Biochemical Pathways

These pathways include insulin signaling, which is critical for the regulation of glucose metabolism .

Pharmacokinetics

It is known that the compound is sensitive to moisture , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a PTP inhibitor . By inhibiting PTPs, the compound can potentially alter cellular signaling pathways, leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s sensitivity to moisture suggests that humidity levels could impact its stability and effectiveness

Análisis Bioquímico

Biochemical Properties

It is known that in organic synthesis, Trifluorooxovanadium is used for the oxidative coupling of phenols .

Cellular Effects

It is known that exposure to high concentrations of fluoride, such as in this compound, can result in a wide array of toxicity phenotypes, including oxidative stress, organelle damage, and apoptosis in single cells

Molecular Mechanism

It is known that this compound reacts with hexamethyldisiloxane to give vanadium dioxide fluoride This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trifluorooxovanadium can be synthesized through the reaction of vanadium pentoxide (V₂O₅) with hydrogen fluoride (HF) and oxygen (O₂) at elevated temperatures. The reaction proceeds as follows: [ \text{V}_2\text{O}_5 + 6\text{HF} + \text{O}_2 \rightarrow 2\text{VOF}_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of vanadium-containing ores followed by fluorination. The process typically includes the following steps:

Chlorination: Vanadium ores are treated with chlorine gas to produce vanadium oxychloride (VOCl₃).

Fluorination: Vanadium oxychloride is then reacted with hydrogen fluoride to yield this compound.

Análisis De Reacciones Químicas

Types of Reactions: Trifluorooxovanadium undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis, particularly in the oxidative coupling of phenols.

Reduction: It can be reduced to vanadium dioxide fluoride (VO₂F) when reacted with hexamethyldisiloxane.

Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other ligands.

Common Reagents and Conditions:

Oxidative Coupling: Typically involves trifluoroacetic acid as a solvent.

Reduction: Hexamethyldisiloxane is used as a reducing agent.

Major Products:

Oxidative Coupling: Produces coupled phenolic compounds.

Reduction: Produces vanadium dioxide fluoride (VO₂F).

Comparación Con Compuestos Similares

Vanadium Oxychloride (VOCl₃): Similar in structure but contains chlorine instead of fluorine.

Vanadium Oxybromide (VOBr₃): Contains bromine instead of fluorine.

Vanadium Pentafluoride (VF₅): Another vanadium fluoride compound with different properties.

Uniqueness: Trifluorooxovanadium is unique due to its specific combination of vanadium, oxygen, and fluorine atoms, which confer distinct chemical properties. Its ability to act as an oxidizing agent and participate in various chemical reactions makes it valuable in organic synthesis and catalysis.

Actividad Biológica

Trifluorooxovanadium (TFOV), also known as vanadium(V) oxyfluoride, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

This compound has the molecular formula and is characterized by a light yellow powder appearance. It has a melting point of 300°C and a boiling point of 480°C. The compound is sensitive to moisture and is classified as a corrosive solid .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Key mechanisms include:

- Reactive Oxygen Species (ROS) Generation : TFOV has been shown to induce oxidative stress in cells by generating ROS, which can lead to apoptosis (programmed cell death) and autophagy .

- Cell Cycle Arrest : Studies indicate that vanadium complexes can cause cell cycle arrest, particularly in cancer cells, disrupting their proliferation .

- Antioxidant Properties : TFOV exhibits antioxidant activity, which may play a role in mitigating oxidative damage in cells .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various studies. Notably:

- In Vitro Studies : TFOV complexes have demonstrated cytotoxic effects against several cancer cell lines, including A2780 (ovarian carcinoma) and HCT116 (colorectal carcinoma). The IC50 values for these complexes indicate significant antiproliferative effects, with values ranging from 1.9 µM to 15.6 µM depending on the specific complex and cell line tested .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A2780 | 1.9 ± 0.20 | High cytotoxicity |

| HCT116 | 15.6 ± 5.3 | Moderate cytotoxicity |

| HCT116-DoxR | 4.6 | Resistance observed |

- Mechanistic Insights : The anticancer activity is attributed to the generation of ROS leading to oxidative stress, which triggers apoptosis pathways .

Case Studies

- Cell Viability Assays : In a recent study, TFOV was evaluated alongside other vanadium complexes for their effects on cell viability using the MTT assay. Results indicated that TFOV significantly reduced viability in treated cancer cells compared to controls, reinforcing its potential as an anticancer agent .

- Comparative Studies : Another study compared the effects of TFOV with other vanadium complexes on different tumor cell lines. The findings revealed that TFOV had comparable or superior activity against resistant cancer cell lines compared to traditional chemotherapeutics like cisplatin .

Propiedades

IUPAC Name |

oxovanadium;trihydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.O.V/h3*1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQFLEDKAVLHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

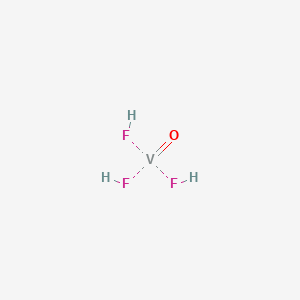

O=[V].F.F.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3H3OV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045977 | |

| Record name | Vanadium(V) oxytrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.960 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13709-31-4 | |

| Record name | Vanadium oxytrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium(V) oxytrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluorooxovanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary applications of Vanadium oxytrifluoride in organic synthesis?

A1: Vanadium oxytrifluoride serves as a versatile oxidizing agent in organic synthesis. Notably, it facilitates the synthesis of phenanthridines from N-arylbenzylamines. [, ] This reaction requires four equivalents of vanadium oxytrifluoride for optimal results. [] Additionally, vanadium oxytrifluoride enables the intramolecular oxidation of 1,4-diarylbutanes, yielding dibenzo[a, c]cyclooctenes, which are valuable intermediates in synthesizing lignans like (±)-deoxyschizandrin. []

Q2: How does the structure of Vanadium oxytrifluoride influence its reactivity?

A2: While the provided research doesn't delve into the specific structure-activity relationship (SAR) of Vanadium oxytrifluoride, it's understood that its oxidizing power stems from the vanadium center's ability to readily accept electrons. Further research focusing on modifications to the fluorine ligands could provide insights into optimizing its reactivity and selectivity for specific applications.

Q3: What spectroscopic techniques are used to characterize Vanadium oxytrifluoride?

A3: Raman and infrared (IR) spectroscopy are instrumental in characterizing Vanadium oxytrifluoride. [] These techniques provide insights into the molecule's vibrational modes, allowing researchers to identify its presence in various states (vapor, dissolved, solid) and differentiate it from its mixed oxytrihalide counterparts. [] Additionally, mass spectrometry has been employed to determine thermochemical properties of Vanadium oxytrifluoride. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.